molecular formula C7H9NO3 B6148187 1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 176429-10-0

1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B6148187
CAS RN: 176429-10-0
M. Wt: 155.2
InChI Key:
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Description

1-(1-Hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as 1-hydroxy-1-methyl-2-pyrrolidone (HMP), is an organic compound that is commonly used in a variety of scientific and industrial applications. HMP is a colorless liquid with a sweet odor and a melting point of -1.5°C. It is a versatile compound that can be used as a solvent, a corrosion inhibitor, a chelating agent, and a surfactant. HMP is also used in the synthesis of a variety of drugs, including antifungal agents, antineoplastic agents, and anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

The primary advantage of using HMP in laboratory experiments is its versatility. It is a good solvent for a variety of organic compounds, including proteins, and can be used to dissolve a variety of solid materials. In addition, HMP is not toxic and has no known adverse effects on the human body. However, it is important to note that prolonged exposure to high concentrations of HMP may cause skin irritation and eye irritation if it comes into contact with the eyes.

Future Directions

HMP has a wide range of potential applications in scientific research and industrial processes. In the future, HMP may be used in the synthesis of more complex organic compounds, as well as in the development of new drugs. In addition, HMP may be used in the development of new corrosion inhibitors, chelating agents, and surfactants. Finally, HMP may be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

HMP can be synthesized in two different ways. The first method involves the reaction of propanol with hydroxylamine in the presence of sodium hydroxide. This reaction produces an intermediate, which is then reacted with acetic anhydride to yield HMP. The second method involves the reaction of glycerol with hydroxylamine in the presence of sodium hydroxide, followed by the addition of acetic anhydride. Both methods yield HMP as the final product.

Scientific Research Applications

HMP is widely used in scientific research due to its versatile properties. It is a good solvent for a variety of organic compounds, including proteins, and can be used to dissolve a variety of solid materials. HMP is also used in the synthesis of a variety of drugs, including antifungal agents, antineoplastic agents, and anti-inflammatory agents. In addition, HMP is used as a corrosion inhibitor, a chelating agent, and a surfactant.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves the condensation of an alpha-ketoester with an amine followed by cyclization and reduction steps.", "Starting Materials": [ "Ethyl acetoacetate", "Isopropylamine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with isopropylamine in the presence of acetic acid to form the corresponding imine intermediate.", "Step 2: The imine intermediate is cyclized by heating with hydrochloric acid to form the pyrrole ring.", "Step 3: The resulting pyrrole intermediate is reduced with sodium borohydride in methanol to form the dihydro-pyrrole.", "Step 4: The dihydro-pyrrole is treated with sodium hydroxide to hydrolyze the ester group and form the final product, 1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione." ] }

CAS RN

176429-10-0

Product Name

1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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